
Bis(N-salicylidene-4-chloroaniline)-nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-salicylidene-4-chloroaniline)-nickel(II), or BNCN, is a coordination compound composed of a nickel(II) ion complexed to two N-salicylidene-4-chloroaniline (SCA) ligands. It is a hybrid organic-inorganic compound that is used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
BNCN has been used in a variety of scientific research applications, including catalytic reactions, electrochemical reactions, and biological applications. In catalytic reactions, BNCN has been used as a catalyst for the oxidation of alcohols and amines, as well as for the synthesis of polymers and polymeric materials. In electrochemical reactions, BNCN has been used as an electrode material for the electrochemical oxidation of organic compounds. In biological applications, BNCN has been used to study the structure and function of enzymes, as well as to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of BNCN is complex and not yet fully understood. However, it is believed that the nickel(II) ion complexed to the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands act as an electron donor to the reaction, allowing the oxidation of organic compounds to occur. Additionally, the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands may also act as an electron acceptor, allowing the oxidation of organic compounds to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNCN are still being studied. However, it is believed that BNCN may have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, BNCN has been shown to be toxic to certain types of cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BNCN in lab experiments include its stability in aqueous solutions, its ability to catalyze a variety of chemical reactions, and its low cost. However, there are some limitations to using BNCN in lab experiments. For example, the reaction of BNCN with organic compounds can be difficult to control, and the reaction can produce toxic byproducts. Additionally, BNCN is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Given the potential applications of BNCN, there are many potential future directions for research. These include further studies on the mechanism of action of BNCN, further studies on the biochemical and physiological effects of BNCN, and further studies on the potential applications of BNCN in catalytic, electrochemical, and biological applications. Additionally, further studies on the synthesis of BNCN and the optimization of the synthesis process could lead to improved yields and lower costs. Finally, further studies on the toxicity of BNCN could lead to the development of safer and more effective uses of BNCN.
Synthesemethoden
BNCN can be synthesized in two main ways: by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an aqueous solution, or by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an organic solvent. In the aqueous solution method, nickel(II) chloride hexahydrate is dissolved in water and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN. In the organic solvent method, nickel(II) chloride hexahydrate is dissolved in an organic solvent such as ethanol and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10ClNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUHVWJANUYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



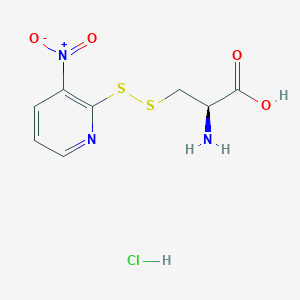
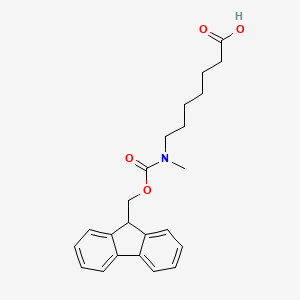

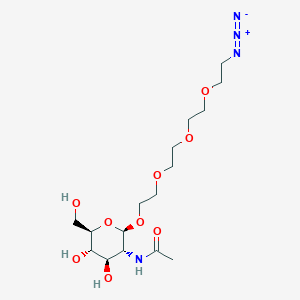
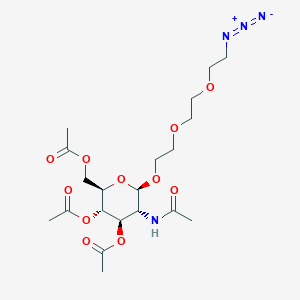
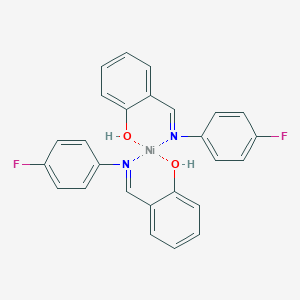


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)